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Introduction
2-Bromo-4,6-dimethoxybenzaldehyde is a substituted aromatic aldehyde of significant

interest in synthetic organic chemistry. Its utility as a versatile intermediate stems from the

unique interplay of its functional groups: a reactive aldehyde, electron-donating methoxy

groups, and a strategically positioned bromine atom. This combination allows for a diverse

range of chemical transformations, making it a valuable building block in the synthesis of

complex molecules, including potential pharmaceutical agents.

Accurate structural elucidation and purity assessment are paramount in any synthetic workflow.

Spectroscopic techniques provide the most powerful and non-destructive means to achieve

this. This in-depth guide provides a comprehensive overview of the expected spectroscopic

data for 2-Bromo-4,6-dimethoxybenzaldehyde, including Proton Nuclear Magnetic

Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). The interpretations are based on established

principles and comparative analysis with structurally related compounds.
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The molecular structure of 2-Bromo-4,6-dimethoxybenzaldehyde forms the basis for

interpreting its spectroscopic data. The key features influencing its spectral properties are:

Benzaldehyde Core: The aldehyde group (-CHO) is a strong electron-withdrawing group,

significantly influencing the electronic environment of the aromatic ring.

Methoxy Groups (-OCH₃): Located at positions 4 and 6, these are strong electron-donating

groups. Their resonance effects increase the electron density on the aromatic ring,

particularly at the ortho and para positions.

Bromine Atom (-Br): Situated at position 2, bromine is an electronegative atom that exerts an

inductive electron-withdrawing effect and a weaker resonance-donating effect. Its steric bulk

can also influence the conformation of the adjacent aldehyde group.

These competing electronic and steric effects create a unique spectral fingerprint for the

molecule.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial",
fontsize=12]; edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6

[label="C"]; C_CHO [label="C"]; O_CHO [label="O"]; H_CHO [label="H"]; Br [label="Br",

fontcolor="#EA4335"]; O4 [label="O"]; C_Me4 [label="CH₃"]; O6 [label="O"]; C_Me6

[label="CH₃"]; H3 [label="H"]; H5 [label="H"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C_CHO; C_CHO -- O_CHO [len=0.8]; C_CHO -- H_CHO [len=0.8]; C2 --

Br; C4 -- O4; O4 -- C_Me4 [len=0.8]; C6 -- O6; O6 -- C_Me6 [len=0.8]; C3 -- H3; C5 -- H5;

// Positioning C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"];

C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C_CHO [pos="0,2.8!"]; O_CHO [pos="-0.8,3.6!"];

H_CHO [pos="0.8,3.6!"]; Br [pos="-2.6,1.5!"]; O4 [pos="0,-2.8!"]; C_Me4 [pos="-0.8,-3.6!"]; O6

[pos="2.6,1.5!"]; C_Me6 [pos="3.4,0.75!"]; H3 [pos="-2.3,-1.5!"]; H5 [pos="2.3,-1.5!"]; }

Figure 1: Molecular Structure of 2-Bromo-4,6-dimethoxybenzaldehyde
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Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen atoms in a molecule. The expected ¹H NMR spectrum of 2-Bromo-4,6-
dimethoxybenzaldehyde in a standard deuterated solvent like CDCl₃ would exhibit distinct

signals for the aldehydic, aromatic, and methoxy protons.

Predicted ¹H NMR Data
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.3 Singlet 1H
Aldehyde proton (-

CHO)

~6.5 Doublet, J ≈ 2 Hz 1H Aromatic proton (H-5)

~6.3 Doublet, J ≈ 2 Hz 1H Aromatic proton (H-3)

~3.9 Singlet 3H
Methoxy protons (-

OCH₃)

~3.8 Singlet 3H
Methoxy protons (-

OCH₃)

Rationale Behind the Assignments
Aldehyde Proton (~10.3 ppm): The proton of the aldehyde group is highly deshielded due to

the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the

benzene ring. This results in a characteristic downfield chemical shift, typically appearing as

a sharp singlet.

Aromatic Protons (~6.3-6.5 ppm): The two aromatic protons, H-3 and H-5, are situated meta

to each other. Due to the strong shielding effect of the two ortho/para directing methoxy

groups, these protons are expected to resonate at a significantly upfield region for aromatic

protons. The small coupling constant (J ≈ 2 Hz) is characteristic of a meta-coupling. The

slight difference in their chemical shifts would arise from the differential influence of the

adjacent bromine and aldehyde groups.
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Methoxy Protons (~3.8-3.9 ppm): The two methoxy groups are in slightly different chemical

environments. One is ortho to the bromine and para to the other methoxy group, while the

other is ortho to the aldehyde and para to the bromine. This subtle difference may result in

two distinct singlets for the six methoxy protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The

expected spectrum for 2-Bromo-4,6-dimethoxybenzaldehyde will show distinct signals for the

carbonyl, aromatic, and methoxy carbons.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment

~189 Carbonyl carbon (C=O)

~165 Aromatic carbon (C-4 or C-6)

~162 Aromatic carbon (C-6 or C-4)

~135 Aromatic carbon (C-1)

~115 Aromatic carbon (C-2)

~98 Aromatic carbon (C-5)

~96 Aromatic carbon (C-3)

~56 Methoxy carbon (-OCH₃)

~55 Methoxy carbon (-OCH₃)

Rationale Behind the Assignments
Carbonyl Carbon (~189 ppm): The aldehyde carbonyl carbon is significantly deshielded and

appears far downfield.

Aromatic Carbons (96-165 ppm): The chemical shifts of the aromatic carbons are influenced

by the attached substituents. The carbons bearing the electron-donating methoxy groups (C-
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4 and C-6) will be the most downfield shifted among the ring carbons. The carbon attached

to the bromine (C-2) will also be downfield due to the electronegativity of bromine. The

carbon bearing the aldehyde group (C-1) will be deshielded. The carbons with attached

protons (C-3 and C-5) will be the most upfield-shifted aromatic carbons due to the strong

shielding from the methoxy groups.

Methoxy Carbons (~55-56 ppm): The carbons of the methoxy groups typically appear in the

55-60 ppm range. The slight difference in their chemical environment may lead to two distinct

signals.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies.

Predicted IR Data
Wavenumber (cm⁻¹) Intensity Assignment

3000-2850 Medium
C-H stretch (aromatic and

aliphatic)

2850-2750 Weak C-H stretch (aldehyde)

~1685 Strong C=O stretch (aldehyde)

~1600, ~1470 Medium-Strong C=C stretch (aromatic ring)

~1250, ~1050 Strong C-O stretch (aryl ether)

~850 Strong
C-H out-of-plane bend

(aromatic)

Below 700 Medium C-Br stretch

Rationale Behind the Assignments
C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for the

aromatic ring and the methoxy groups in the 3000-2850 cm⁻¹ region. A weak but distinct pair

of bands around 2850-2750 cm⁻¹ is a hallmark of the aldehyde C-H stretch (Fermi

resonance).
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C=O Stretch: A strong, sharp absorption band around 1685 cm⁻¹ is indicative of the carbonyl

(C=O) stretching vibration of the aromatic aldehyde.

C=C Stretches: Aromatic ring C=C stretching vibrations typically appear as a pair of bands

around 1600 cm⁻¹ and 1470 cm⁻¹.

C-O Stretches: Strong absorptions corresponding to the asymmetric and symmetric C-O

stretching of the aryl ether linkages of the methoxy groups will be prominent in the fingerprint

region (~1250 cm⁻¹ and ~1050 cm⁻¹).

C-Br Stretch: The C-Br stretching vibration is expected to appear at lower wavenumbers,

typically below 700 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Bromo-4,6-dimethoxybenzaldehyde (C₉H₉BrO₃), the molecular weight is

approximately 244.07 g/mol .[1]

Predicted Mass Spectrum Data
The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due

to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result

in two peaks of nearly equal intensity at m/z 244 and 246.

Key Fragmentation Pathways:

Loss of H·: A peak at [M-1]⁺ (m/z 243/245) corresponding to the loss of the aldehydic

hydrogen radical is expected.

Loss of ·CHO: A peak at [M-29]⁺ (m/z 215/217) from the loss of the formyl radical is a

common fragmentation for benzaldehydes.

Loss of ·CH₃: A peak at [M-15]⁺ (m/z 229/231) due to the loss of a methyl radical from one of

the methoxy groups.

Loss of Br·: A peak at [M-79/81]⁺ (m/z 165) corresponding to the loss of the bromine radical.
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digraph "Mass_Spec_Fragmentation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node
[shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

M [label="[M]⁺\nm/z 244/246", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_H [label="

[M-H]⁺\nm/z 243/245"]; M_minus_CHO [label="[M-CHO]⁺\nm/z 215/217"]; M_minus_CH3

[label="[M-CH₃]⁺\nm/z 229/231"]; M_minus_Br [label="[M-Br]⁺\nm/z 165"];

M -> M_minus_H [label="- H·"]; M -> M_minus_CHO [label="- ·CHO"]; M -> M_minus_CH3

[label="- ·CH₃"]; M -> M_minus_Br [label="- Br·"]; }

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway

Experimental Protocol: A Representative Workflow
for NMR Analysis
This protocol outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra of 2-Bromo-
4,6-dimethoxybenzaldehyde.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Materials:

2-Bromo-4,6-dimethoxybenzaldehyde sample (5-10 mg)

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

NMR tube (5 mm)

Pasteur pipette

Vortex mixer

Instrumentation:

400 MHz (or higher) NMR spectrometer

Procedure:
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Sample Preparation:

Weigh approximately 5-10 mg of the 2-Bromo-4,6-dimethoxybenzaldehyde sample and

transfer it into a clean, dry NMR tube.

Using a Pasteur pipette, add approximately 0.6 mL of CDCl₃ with TMS to the NMR tube.

Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.

Instrument Setup and Calibration:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical

peaks.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

¹H NMR Spectrum Acquisition:

Set the appropriate spectral width (e.g., -2 to 12 ppm).

Use a standard pulse sequence (e.g., zg30).

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain

spectrum.

¹³C NMR Spectrum Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Set a wider spectral width (e.g., -10 to 220 ppm).
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Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets

for all carbon signals.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Apply a Fourier transform to the FID.

Data Processing and Analysis:

Phase correct both the ¹H and ¹³C spectra to ensure all peaks are in the positive

absorptive mode.

Perform baseline correction.

Integrate the peaks in the ¹H spectrum to determine the relative number of protons for

each signal.

Identify the chemical shifts, multiplicities, and coupling constants (for ¹H) for all signals.

Assign the peaks to the corresponding atoms in the molecule based on the principles

outlined in the previous sections.

digraph "NMR_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node
[shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge
[fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Prep" { label = "Sample Preparation"; bgcolor="#E8F0FE"; node

[fillcolor="#FFFFFF"]; Weigh [label="Weigh Sample (5-10 mg)"]; Dissolve [label="Dissolve in

CDCl₃ with TMS"]; Transfer [label="Transfer to NMR Tube"]; Weigh -> Dissolve -> Transfer; }

subgraph "cluster_Acq" { label = "Data Acquisition"; bgcolor="#E6F4EA"; node

[fillcolor="#FFFFFF"]; Insert [label="Insert Sample into Spectrometer"]; Lock [label="Lock &

Shim"]; Acquire_H1 [label="Acquire ¹H Spectrum"]; Acquire_C13 [label="Acquire ¹³C

Spectrum"]; Insert -> Lock -> Acquire_H1 -> Acquire_C13; }

subgraph "cluster_Proc" { label = "Data Processing & Analysis"; bgcolor="#FEF7E0"; node

[fillcolor="#FFFFFF"]; FT [label="Fourier Transform"]; Phase [label="Phase & Baseline
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Correction"]; Integrate [label="Integrate & Pick Peaks"]; Assign [label="Assign Signals"]; FT ->

Phase -> Integrate -> Assign; }

Transfer -> Insert [lhead="cluster_Acq", ltail="cluster_Prep"]; Acquire_C13 -> FT

[lhead="cluster_Proc", ltail="cluster_Acq"]; }

Figure 3: Standard Workflow for NMR Analysis

Conclusion
The spectroscopic characterization of 2-Bromo-4,6-dimethoxybenzaldehyde provides a

unique and identifiable fingerprint that is essential for its use in research and development. The

interplay of the aldehyde, methoxy, and bromo substituents results in predictable and

interpretable ¹H NMR, ¹³C NMR, IR, and MS spectra. This guide serves as a comprehensive

reference for scientists, enabling confident structural verification and purity assessment,

thereby ensuring the integrity of subsequent synthetic applications. The provided experimental

workflow for NMR analysis represents a robust and reliable method for obtaining high-quality

data, which is a cornerstone of rigorous scientific practice.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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